molecular formula C11H20N6O2 B1373540 tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate CAS No. 1263286-45-8

tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate

Cat. No.: B1373540
CAS No.: 1263286-45-8
M. Wt: 268.32 g/mol
InChI Key: FMFWXSKIJZNPNK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 5-amino-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific requirements of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution , and hydrolysis .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides .

  • Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones .

  • Reduction: Production of amines or alcohols .

  • Substitution: Generation of alkylated derivatives .

  • Hydrolysis: Release of amino acids or carboxylic acids .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a biological probe in studying enzyme activities and protein interactions. Its ability to bind to specific receptors makes it useful in biochemical assays and drug discovery .

Medicine: this compound is being investigated for its antimicrobial and anticancer properties. Its derivatives are being explored for their efficacy in treating various diseases.

Industry: In material science, the compound is used in the development of polymers and coatings . Its chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Piperazine derivatives: Piperazine itself and its various derivatives are structurally similar and share some chemical properties.

  • Triazole derivatives: Other triazole compounds, such as benzotriazole and imidazole , have similar ring structures and biological activities.

Uniqueness: Tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate stands out due to its specific functional groups and reactivity profile

Properties

IUPAC Name

tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6O2/c1-11(2,3)19-10(18)17-6-4-16(5-7-17)9-13-8(12)14-15-9/h4-7H2,1-3H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFWXSKIJZNPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263286-45-8
Record name tert-butyl 4-(5-amino-4H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
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tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
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tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
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tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
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tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
Reactant of Route 6
tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate

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